An In-depth Technical Guide on the Physical Characteristics of (R)-1-Cyclobutylethanamine Hydrochloride
An In-depth Technical Guide on the Physical Characteristics of (R)-1-Cyclobutylethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of (R)-1-cyclobutylethanamine hydrochloride, a chiral amine salt with significant applications in medicinal and synthetic chemistry. This document delves into its core physical and chemical properties, outlines detailed analytical methodologies for its characterization, and offers insights into the rationale behind experimental choices.
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are foundational components in the synthesis of numerous pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, is often paramount to a molecule's biological function. (R)-1-cyclobutylethanamine hydrochloride, with its distinct cyclobutane ring adjacent to a chiral center, is a valuable building block for creating novel therapeutic agents. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred starting material in drug discovery and development. A thorough understanding of its physical characteristics is essential for its effective application. As a hydrochloride salt, it is typically a solid, which improves its stability and solubility in polar solvents like water.[1]
Core Physicochemical Properties
A detailed understanding of the physicochemical properties of (R)-1-cyclobutylethanamine hydrochloride is crucial for its use in research and manufacturing.
Molecular Structure and Key Data
The structure of (R)-1-cyclobutylethanamine hydrochloride features a four-membered cyclobutane ring bonded to an ethylamine group with a chiral center at the carbon attached to the nitrogen. The hydrochloride salt is formed by the protonation of the primary amine.
Table 1: Key Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₁₄ClN[2] |
| Molecular Weight | 135.64 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in polar solvents, particularly water[1] |
| Storage Temperature | 2-8°C, protected from light[2] |
Comprehensive Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of (R)-1-cyclobutylethanamine hydrochloride, a multi-faceted analytical approach is necessary.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for confirming the molecular structure of organic compounds.
-
¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum will display characteristic signals for the protons on the cyclobutane ring, the methine proton adjacent to the nitrogen, and the methyl group protons.
-
¹³C NMR: This analysis reveals the number and types of carbon atoms in the molecule, with distinct peaks expected for the cyclobutyl carbons, the chiral methine carbon, and the methyl carbon.
Experimental Rationale: NMR is unparalleled in its ability to provide a detailed and unambiguous structural map of the molecule, making it the primary method for identity confirmation.
Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present by measuring their absorption of infrared radiation. For hydrochloride salts, characterization can be performed using FT-IR, among other methods.[3]
Expected Absorption Bands:
-
N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region is indicative of the ammonium salt.
-
C-H Stretch: Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the cyclobutane and ethyl groups.
-
N-H Bend: A peak around 1600 cm⁻¹ is characteristic of the N-H bending vibration.
Experimental Rationale: FT-IR is a rapid, non-destructive technique that provides a "molecular fingerprint," allowing for quick verification of key functional groups.
Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is essential for accurately determining the molecular weight of a compound.
-
Expected Ion Peak: Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the mass of the free amine.
Experimental Rationale: MS provides a direct and precise measurement of the molecular weight, a fundamental parameter for compound identification.
Enantiomeric Purity Assessment using Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of (R)-1-cyclobutylethanamine hydrochloride. This technique employs a chiral stationary phase to separate the (R) and (S) enantiomers. HPLC is a widely used analytical technique for quality control of pharmaceuticals.[4][5]
Step-by-Step Chiral HPLC Protocol:
-
Column Selection: Utilize a chiral stationary phase known for its efficacy in separating chiral amines.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is adjusted to achieve optimal separation.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Injection and Detection: Inject a specific volume of the sample solution onto the HPLC system.[6] Monitor the elution profile using a UV detector at a suitable wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
Experimental Rationale: Chiral HPLC provides a quantitative measure of the enantiomeric purity, which is critical for ensuring the desired biological activity and safety of a chiral compound.
Visual Workflow: Chiral HPLC Analysis
Caption: A streamlined workflow for determining enantiomeric purity via chiral HPLC.
Safety, Handling, and Storage Protocols
Proper handling and storage are essential to maintain the quality and safety of (R)-1-cyclobutylethanamine hydrochloride.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][10] Protect from light.[2]
-
Safety: This compound may cause skin and serious eye irritation, and may cause respiratory irritation.[2] In case of exposure, follow standard first-aid procedures and seek medical advice if symptoms persist.[10]
Conclusion
(R)-1-Cyclobutylethanamine hydrochloride is a key chiral building block in modern drug discovery. A robust analytical strategy employing NMR, FT-IR, MS, and chiral HPLC is critical for its comprehensive characterization. This guide provides the necessary technical information and experimental rationale to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
A comprehensive list of sources will be compiled and provided in the final version of this technical guide.
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. (1R)-1-CYCLOBUTYLETHAN-1-AMINE HYDROCHLRIDE | 677743-79-2 [chemicalbook.com]
- 3. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
